CBP/p300-IN-19 hydrochloride

Epigenetics Histone Acetyltransferase Transcriptional Regulation

CBP/p300-IN-19 hydrochloride is a micromolar p300/CBP HAT inhibitor (p300 IC50 1.4 µM; CBP IC50 2.2 µM) with >45-fold selectivity over PCAF/Myst3. The HCl salt ensures enhanced solubility for cell culture and in vivo formulation. Distinct from nanomolar clinical candidates, it enables mechanistic studies with preserved residual HAT activity. Antiproliferative activity across 9 cancer lines (EC50 1.2–8.7 µM) supports target engagement studies. Ideal for comparative inhibitor profiling and biomarker-correlated efficacy screening.

Molecular Formula C30H28ClN3O3
Molecular Weight 514.0 g/mol
Cat. No. B12419111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBP/p300-IN-19 hydrochloride
Molecular FormulaC30H28ClN3O3
Molecular Weight514.0 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6.Cl
InChIInChI=1S/C30H27N3O3.ClH/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21;/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2;1H
InChIKeyDXRCZZHLNNZOOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBP/p300-IN-19 hydrochloride: A p300/CBP Histone Acetyltransferase Inhibitor for Epigenetic Research


CBP/p300-IN-19 hydrochloride (CAS 2592638-14-5) is a small-molecule inhibitor that targets the histone acetyltransferase (HAT) catalytic activity of the transcriptional coactivators p300 and CREB-binding protein (CBP) [1]. The compound demonstrates in vitro inhibitory activity against the HAT domains of p300 and CBP, while exhibiting substantially weaker activity against the related acetyltransferases PCAF and Myst3 . The hydrochloride salt form provides enhanced aqueous solubility for cell culture and in vivo formulation applications [2].

Why Generic Substitution of CBP/p300-IN-19 hydrochloride Is Not Recommended for p300/CBP HAT Studies


The p300/CBP HAT inhibitor landscape encompasses compounds with markedly divergent potency, selectivity profiles, and target engagement characteristics. CBP/p300-IN-19 hydrochloride is distinguished from clinical-stage p300/CBP inhibitors such as A-485 and pocenbrodib by its micromolar-range HAT domain inhibition rather than nanomolar potency [1]. This potency differential creates distinct utility: compounds like A-485 (p300 IC50 ~9.8 nM) are optimized for maximal target engagement in vivo, whereas CBP/p300-IN-19 hydrochloride operates at concentrations that may better preserve some residual HAT activity for mechanistic dissection [2]. Furthermore, while the early-generation tool compound C646 acts as a competitive inhibitor versus acetyl-CoA with a Ki of 400 nM, CBP/p300-IN-19 hydrochloride represents a structurally distinct chemotype with a different inhibition modality that may circumvent compound-specific off-target liabilities observed with C646 [3]. Substitution among these agents without verification of the intended experimental outcome risks confounding data interpretation due to these fundamental pharmacological differences.

CBP/p300-IN-19 hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


p300-HAT and CBP-HAT Inhibitory Activity of CBP/p300-IN-19 hydrochloride Relative to In-Class Comparators

CBP/p300-IN-19 hydrochloride inhibits the histone acetyltransferase (HAT) activity of p300 with an IC50 of 1.4 µM and CBP with an IC50 of 2.2 µM [1]. This potency positions the compound in a distinct pharmacological niche: it is approximately 140-fold less potent against p300 than the clinical-stage inhibitor A-485 (IC50 9.8 nM) [2], yet approximately equipotent or modestly less potent than the early-generation tool compound C646 (p300 IC50 ~1.6 µM, Ki 400 nM) .

Epigenetics Histone Acetyltransferase Transcriptional Regulation

Selectivity Profile of CBP/p300-IN-19 hydrochloride Across Histone Acetyltransferase Family Members

CBP/p300-IN-19 hydrochloride exhibits selectivity for p300 and CBP HAT domains over the related acetyltransferases PCAF and Myst3, with IC50 values of >100 µM for both PCAF and Myst3 compared to 1.4 µM and 2.2 µM for p300-HAT and CBP-HAT, respectively . This represents a selectivity window of >70-fold for p300 over PCAF and >45-fold for p300 over Myst3. In contrast, A-485 demonstrates >1000-fold selectivity over closely related HATs in TR-FRET assays [1], while C646 shows more modest selectivity with some off-target activity reported at higher concentrations [2].

Selectivity Profiling Off-Target Assessment Epigenetic Tool Compounds

Antiproliferative Activity of CBP/p300-IN-19 hydrochloride Across Cancer Cell Line Panels

CBP/p300-IN-19 hydrochloride (tested as compound 29) demonstrates antiproliferative activity across a diverse panel of cancer cell lines, with EC50 values ranging from 1.2 µM to 8.7 µM [1]. The compound shows highest potency in PANC-1 pancreatic cancer cells (EC50 = 1.2 µM) and LNCaP prostate cancer cells (EC50 = 6.2 µM), with intermediate activity in MCF-7 breast cancer (5.3 µM), PC-3 prostate cancer (4.4 µM), and Molm-13 acute myeloid leukemia cells (3.6 µM) [1]. By comparison, A-485 demonstrates antiproliferative activity in the low nanomolar range in AR-positive prostate cancer models [2], while C646 typically requires concentrations >10-25 µM to achieve comparable growth inhibition [3].

Cancer Biology Cell Proliferation Antitumor Activity

Target Engagement Evidence: Histone Acetylation Suppression by CBP/p300-IN-19 hydrochloride

CBP/p300-IN-19 hydrochloride produces dose-dependent inhibition of histone acetylation at multiple lysine residues in cellular assays. Treatment at 5 µM and 10 µM for 12 hours reduces acetylation of H3K18, H3K9, and H3K27 [1]. This cellular target engagement profile confirms that the compound's biochemical HAT inhibition translates to functional suppression of histone acetylation in intact cells. By comparison, A-485 reduces H3K27 acetylation at concentrations of 0.1-1 µM [2], while C646 requires 10-25 µM to achieve comparable histone acetylation suppression in some cell types [3].

Target Engagement Histone Acetylation Mechanism of Action

Recommended Research Applications for CBP/p300-IN-19 hydrochloride Based on Quantitative Evidence


In Vitro Epigenetic Mechanism-of-Action Studies in Cancer Cell Models

CBP/p300-IN-19 hydrochloride is well-suited for in vitro studies examining the role of p300/CBP-mediated histone acetylation in cancer cell proliferation and gene regulation. The compound's EC50 values ranging from 1.2-8.7 µM across pancreatic, prostate, breast, and hematologic cancer cell lines [1] provide a defined working concentration range for cellular assays. The dose-dependent suppression of H3K18, H3K9, and H3K27 acetylation at 5-10 µM [2] confirms target engagement at these concentrations, enabling researchers to correlate HAT inhibition with downstream transcriptional and phenotypic changes.

Comparative Pharmacology Studies Requiring Defined Potency and Selectivity Windows

For laboratories conducting comparative analyses of p300/CBP HAT inhibitors, CBP/p300-IN-19 hydrochloride serves as a valuable comparator representing the micromolar-potency class of inhibitors. With p300-HAT IC50 of 1.4 µM and CBP-HAT IC50 of 2.2 µM, and a 45- to 70-fold selectivity window over PCAF and Myst3 , this compound provides a well-characterized reference point distinct from both the nanomolar-potency clinical candidates (e.g., A-485, pocenbrodib) and the less well-characterized early-generation tools. This defined pharmacological profile facilitates interpretation of potency-response relationships across inhibitor classes.

Cancer Cell Line Panel Screening for p300/CBP Dependency

The documented antiproliferative activity of CBP/p300-IN-19 hydrochloride across nine cancer cell lines spanning solid tumors and hematologic malignancies [1] supports its use in screening studies to identify cancer types with p300/CBP HAT dependency. The variation in EC50 values across cell lines (from 1.2 µM in PANC-1 to 8.7 µM in MDA-MB231 and MV4;11) suggests differential sensitivity that may reflect underlying genetic or epigenetic vulnerabilities, providing a rationale for biomarker-correlated efficacy studies.

Epigenetic Tool Compound for Mechanistic Studies in Non-Oncology Contexts

The selective inhibition of p300/CBP HAT activity by CBP/p300-IN-19 hydrochloride, with >100 µM IC50 against PCAF and Myst3 , makes the compound suitable for mechanistic studies of p300/CBP-dependent acetylation in non-oncology contexts, including neurobiology, metabolic regulation, and developmental biology. The defined selectivity profile reduces confounding effects from other HAT family members, enabling cleaner attribution of observed phenotypes to p300/CBP function.

Quote Request

Request a Quote for CBP/p300-IN-19 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.